Beclomethasone 17-Propionate
Overview
Description
Beclomethasone 17-monopropionate is an active metabolite of beclomethasone dipropionate, a synthetic corticosteroid. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. Beclomethasone 17-monopropionate is commonly employed in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and certain skin disorders .
Mechanism of Action
Target of Action
Beclomethasone 17-Propionate, also known as Beclomethasone 17-monopropionate (17-BMP), is an active metabolite of Beclomethasone dipropionate . It acts primarily on the glucocorticoid receptor (GR), exhibiting a greater affinity for GR than Beclomethasone dipropionate . The glucocorticoid receptor plays a crucial role in regulating inflammation and immune responses.
Mode of Action
This compound mediates its therapeutic action by interacting with the glucocorticoid receptor . It is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . This interaction results in the suppression of inflammatory cells and the release of inflammatory mediators .
Biochemical Pathways
It’s known that the compound’s anti-inflammatory effects are mediated through its interaction with the glucocorticoid receptor, leading to the suppression of inflammatory cells and mediators .
Pharmacokinetics
This compound is rapidly converted into 17-BMP upon administration . The bioavailability of the active metabolite B-17-MP is high, with a mean percentage of 41% for oral, 44% for intranasal, and 62% for inhaled dosing without charcoal . The corresponding estimates of nasal and lung absorption, based on the coadministration of charcoal, were < 1% and 36%, respectively . The elimination half-life of 17-BMP is approximately 2.8 hours .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and immune responses. This is achieved through its interaction with the glucocorticoid receptor, leading to the suppression of inflammatory cells and mediators . This makes it effective in managing various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .
Action Environment
The action of this compound is influenced by the route of administration. When inhaled, it is proposed that this compound remains active locally in the lung without causing significant side effects associated with systemic corticosteroids . This local action reduces the risk of systemic side effects and enhances the compound’s efficacy in treating conditions like asthma .
Biochemical Analysis
Biochemical Properties
Beclomethasone 17-Propionate interacts with various enzymes, proteins, and other biomolecules. It is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor .
Cellular Effects
This compound influences cell function by acting on the glucocorticoid receptor. It mediates its therapeutic action through this interaction . It has anti-inflammatory, antipruritic, and anti-allergy properties, and is used in various inflammatory conditions to reduce symptoms .
Molecular Mechanism
The mechanism of action of this compound involves its conversion into 17-BMP, which then acts on the glucocorticoid receptor to mediate its therapeutic action . This compound itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is rapidly converted into 17-BMP upon administration . The pulmonary residence times of this compound are longest for fluticasone propionate and triamcinolone acetonide but shortest for budesonide and flunisolide .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, were not found in the search results.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It is a prodrug that is rapidly activated by hydrolysis to the active monoester, 17-BMP .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beclomethasone 17-monopropionate is synthesized from beclomethasone dipropionate through hydrolysis. The reaction involves the use of esterase enzymes, which convert beclomethasone dipropionate into its active form, beclomethasone 17-monopropionate . The process typically occurs under mild conditions, ensuring the stability of the compound.
Industrial Production Methods
In industrial settings, beclomethasone dipropionate is produced through a series of chemical reactions involving chlorination, esterification, and hydrolysis. The final step involves the enzymatic conversion of beclomethasone dipropionate to beclomethasone 17-monopropionate. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Beclomethasone 17-monopropionate undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of beclomethasone dipropionate to beclomethasone 17-monopropionate.
Oxidation: Involves the addition of oxygen or removal of hydrogen, leading to the formation of various oxidized metabolites.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced metabolites.
Common Reagents and Conditions
Hydrolysis: Esterase enzymes are commonly used under mild aqueous conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The primary product formed from the hydrolysis of beclomethasone dipropionate is beclomethasone 17-monopropionate. Oxidation and reduction reactions yield various oxidized and reduced metabolites, respectively .
Scientific Research Applications
Beclomethasone 17-monopropionate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of corticosteroid assays.
Biology: Employed in studies investigating the mechanisms of inflammation and immune response.
Medicine: Widely used in clinical research for the development of new anti-inflammatory and immunosuppressive therapies.
Comparison with Similar Compounds
Similar Compounds
Beclomethasone dipropionate: The parent compound of beclomethasone 17-monopropionate, used in similar therapeutic applications.
Fluticasone propionate: Another corticosteroid with similar anti-inflammatory properties.
Budesonide: A corticosteroid used in the treatment of asthma and inflammatory bowel disease.
Uniqueness
Beclomethasone 17-monopropionate is unique due to its high affinity for glucocorticoid receptors and its potent anti-inflammatory effects. Compared to other corticosteroids, it has a longer duration of action and fewer systemic side effects, making it a preferred choice for long-term management of inflammatory conditions .
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYGPBKGZGRQKT-XGQKBEPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203899 | |
Record name | Beclomethasone 17-monopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5534-18-9 | |
Record name | Beclomethasone 17-monopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5534-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Beclomethasone 17-monopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beclomethasone 17-monopropionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14221 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Beclomethasone 17-monopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BECLOMETHASONE 17-MONOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BGA9FD55H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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